molecular formula C12H18N2O2 B12485820 N-[2-(cyclopentylamino)ethyl]furan-2-carboxamide

N-[2-(cyclopentylamino)ethyl]furan-2-carboxamide

Cat. No.: B12485820
M. Wt: 222.28 g/mol
InChI Key: NFXPBYFDAZFGLE-UHFFFAOYSA-N
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Description

N-[2-(cyclopentylamino)ethyl]furan-2-carboxamide is a compound that belongs to the class of furan derivatives Furans are heterocyclic organic compounds characterized by a ring structure composed of one oxygen and four carbon atoms

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

N-[2-(cyclopentylamino)ethyl]furan-2-carboxamide

InChI

InChI=1S/C12H18N2O2/c15-12(11-6-3-9-16-11)14-8-7-13-10-4-1-2-5-10/h3,6,9-10,13H,1-2,4-5,7-8H2,(H,14,15)

InChI Key

NFXPBYFDAZFGLE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NCCNC(=O)C2=CC=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclopentylamino)ethyl]furan-2-carboxamide typically involves the reaction of 2-furoic acid with cyclopentylamine and other reagents under specific conditions. One method involves the use of microwave-assisted synthesis, which has been shown to be effective in producing amide derivatives containing furan rings . The reaction is carried out in a microwave reactor in the presence of coupling reagents such as DMT/NMM/TsO− or EDC. The reaction time, solvent, and amounts of substrates are optimized to achieve good yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high yields and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclopentylamino)ethyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form different products.

    Reduction: Reduction reactions can modify the functional groups attached to the furan ring.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like NBS/AIBN for bromination, reducing agents like sodium borohydride, and various catalysts for facilitating substitution reactions. The choice of solvent, temperature, and reaction time are critical factors that influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid derivatives, while reduction can yield alcohol or amine derivatives.

Scientific Research Applications

N-[2-(cyclopentylamino)ethyl]furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an antibacterial and anticancer agent. Furan derivatives have shown promising therapeutic efficacy in various disease areas.

    Biology: The compound’s biological activity makes it a candidate for studying microbial resistance and developing new antimicrobial agents.

    Industry: It can be used in the synthesis of other valuable chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N-[2-(cyclopentylamino)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, furan derivatives have been shown to inhibit certain enzymes or receptors, leading to their therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • Carboxine
  • Oxicarboxine
  • Boscalid

Uniqueness

N-[2-(cyclopentylamino)ethyl]furan-2-carboxamide is unique due to its specific structure, which combines a furan ring with a cyclopentylamino group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

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